3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with bromophenyl and dimethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar compounds to 3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine include other triazolothiadiazines with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their chemical and biological properties . For example:
3-(2-bromophenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium: This compound is another triazole derivative with different substituents, known for its stability and potential use in energetic materials.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C18H16BrN5S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C18H16BrN5S/c1-11-7-8-15(12(2)9-11)20-16-10-25-18-22-21-17(24(18)23-16)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
ZIUDKUJEAOSXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2CSC3=NN=C(N3N2)C4=CC=CC=C4Br)C |
Origin of Product |
United States |
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